Cas no 80703-23-7 ([1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)-)

[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)- structure
80703-23-7 structure
Nombre del producto:[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)-
Número CAS:80703-23-7
MF:C22H14O4
Megavatios:342.344166278839
MDL:MFCD00185729
CID:720322
PubChem ID:2810167

[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)- Propiedades químicas y físicas

Nombre e identificación

    • [1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)-
    • (1R)-[1,1'-Binaphthalene]-2,2'-dicarboxylic acid
    • (1R)-[1,1′-Binaphthalene]-2,2′-dicarboxylic acid (ACI)
    • (+)-1,1′-Binaphthyl-2,2′-dicarboxylic acid
    • (R)-1,1′-Binaphthyl-2,2′-dicarboxylic acid
    • 18531-96-9
    • 99827-46-0
    • 1-(2-Carboxy-1-naphthyl)naphthalene-2-carboxylic acid
    • C1C
    • SS-4976
    • 1,1'-Bi[2-naphthoic acid]
    • Q27458607
    • (R)-[1,1'-Binaphthalene]-2,2'-dicarboxylic acid
    • (S)-1,1'-Binaphthyl-2,2'-Dicarboxylic Acid
    • 1,1 inverted exclamation mark -Binaphthyl-2,2 inverted exclamation mark -dicarboxylic acid
    • CS-0063408
    • BDBM50428255
    • E81102
    • R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
    • 1,1-Bi(2-naphthoic Acid), (+/-)-1,1'-Binaphthyl-2,2'-dicarboxylic Acid
    • PD129575
    • CHEMBL1231559
    • 1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic Acid
    • 1-(2-carboxynaphth-1yl)-2-naphthoic acid
    • AKOS004903304
    • SCHEMBL895573
    • 1,1'-binaphthalene-2,2'-dicarboxylic acid
    • [1,1'-Binaphthalene]-2,2'-dicarboxylic acid
    • CHEBI:188801
    • AKOS016006617
    • CCG-239105
    • SY243404
    • (R)-1,1'-Binaphthyl-2,2'-Dicarboxylic Acid
    • 80703-23-7
    • 1,1'-binaphthyl-2,2'-dicarboxylic acid
    • CS-0091853
    • (R)-1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid
    • A11490
    • MFCD00185729
    • SCF-I2
    • S-1,1'-binaphthyl-2,2'-dicarboxylic acid
    • (S)-[1,1'-binaphthalene]-2,2'-dicarboxylicacid
    • (S)-[1,1'-binaphthalene]-2,2'-dicarboxylic acid
    • (S)-[1,1 inverted exclamation mark -Binaphthalene]-2,2 inverted exclamation mark -dicarboxylic Acid
    • MDL: MFCD00185729
    • Renchi: 1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26)
    • Clave inchi: YDZNRNHKJQTGCG-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(C2C3C(=CC=CC=3)C=CC=2C(O)=O)=C2C(C=CC=C2)=CC=1)O

Atributos calculados

  • Calidad precisa: 342.08920892g/mol
  • Masa isotópica única: 342.08920892g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 26
  • Cuenta de enlace giratorio: 3
  • Complejidad: 496
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 5.1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 74.6Ų

Propiedades experimentales

  • Denso: 1.380

[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM481431-250mg
R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
80703-23-7 95%+
250mg
$389 2024-07-23
Chemenu
CM481431-1g
R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
80703-23-7 95%+
1g
$869 2024-07-23
Aaron
AR00G4RY-1g
R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
80703-23-7 95%
1g
$385.00 2025-03-21
Ambeed
A503188-1g
(R)-[1,1'-Binaphthalene]-2,2'-dicarboxylic acid
80703-23-7 95%
1g
$722.0 2024-07-24
eNovation Chemicals LLC
Y1091484-1g
R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
80703-23-7 97%
1g
$798 2024-07-28
Aaron
AR00G4RY-100mg
R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
80703-23-7 95%
100mg
$64.00 2025-01-24
Aaron
AR00G4RY-250mg
R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
80703-23-7 95%
250mg
$97.00 2025-01-24
1PlusChem
1P00G4JM-100mg
R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
80703-23-7 ≥98.0%
100mg
$220.00 2023-12-16
eNovation Chemicals LLC
Y1091484-1g
R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
80703-23-7 97%
1g
$798 2025-03-01
Chemenu
CM481431-100mg
R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
80703-23-7 95%+
100mg
$209 2024-07-23

[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Process improvement on the preparation of chiral binaphthyl dicarboxylic acid
Yin, Li-hua; et al, Huaxue Shiji, 2012, 34(3), 277-279

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  2 h, reflux
Referencia
New asymmetric synthesis of several biaryl diacids and dinaphthol via biaryl coupling reaction induced by chiral auxiliaries
Qin, Chuan; et al, Youji Huaxue, 2002, 22(12), 1013-1017

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  18 h, 30 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand
Perveen, Saima; et al, Angewandte Chemie, 2022, 61(47),

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  reflux; 8 h, reflux
Referencia
Synthesis of (R)-1,1'-binaphthyl-2,2'-dicarboxylic acid
Yan, Luoyi, Anhui Huagong, 2012, 38(3), 26-28

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene
2.1 Reagents: Monosodium phosphate ,  Hydrogen peroxide Solvents: Acetonitrile
2.2 Reagents: Sodium chlorite Solvents: Water
2.3 Reagents: Sodium sulfite Solvents: Water
2.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
Facile synthesis of enantiopure 1,1'-binaphthyl-2,2'-dicarboxylic acid via lipase-catalyzed kinetic resolution
Furutani, Toshiyuki; et al, Tetrahedron: Asymmetry, 1999, 10(24), 4763-4768

Métodos de producción 6

Condiciones de reacción
Referencia
Product class 4: organometallic complexes of copper
Heaney, H.; et al, Science of Synthesis, 2004, 3, 305-662

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Dimethylamine ,  (-)-1-Cyclohexylethylamine Solvents: Methanol ,  Water
2.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
A practical synthesis of C2-symmetric chiral binaphthyl ketone catalyst
Seki, Masahiko; et al, Synthesis, 2000, (12), 1677-1680

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Monosodium phosphate ,  Hydrogen peroxide Solvents: Acetonitrile
1.2 Reagents: Sodium chlorite Solvents: Water
1.3 Reagents: Sodium sulfite Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
Facile synthesis of enantiopure 1,1'-binaphthyl-2,2'-dicarboxylic acid via lipase-catalyzed kinetic resolution
Furutani, Toshiyuki; et al, Tetrahedron: Asymmetry, 1999, 10(24), 4763-4768

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: (-)-1-Cyclohexylethylamine Solvents: Methanol ,  Water ;  65 °C; 1.5 h, 65 °C → 25 °C
Referencia
Chiral Ligands in Hypervalent Iodine Compounds: Synthesis and Structures of Binaphthyl-Based λ3-Iodanes
Zhang, Huaiyuan; et al, Chemistry - A European Journal, 2022, 28(5),

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride ,  2764676-49-3 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 45 °C
2.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  18 h, 30 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand
Perveen, Saima; et al, Angewandte Chemie, 2022, 61(47),

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium iodide ,  Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride ,  2764676-49-3 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 45 °C
2.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  18 h, 30 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand
Perveen, Saima; et al, Angewandte Chemie, 2022, 61(47),

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Dimethylformamide ,  Thionyl chloride Solvents: Thionyl chloride
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
A practical method for optical resolution of 1,1'-binaphthyl-2,2'-dicarboxylic acid via 1-phenylethylamides
Oi, Shuichi; et al, Bulletin of the Chemical Society of Japan, 1989, 62(3), 956-7

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  30 min, -72 °C
1.2 17 - 24 h, -72 °C
Referencia
Practical synthetic protocols of enantiopure 1,1'-binaphthyl-2,2'-dicarboxylic acid and 2,2'-dicyano-1,1'-binaphthyl starting from optically active dibromide precursor
Hoshi, Takashi; et al, Tetrahedron Letters, 2004, 45(17), 3485-3487

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Dimethylamine ,  (-)-1-Cyclohexylethylamine Solvents: Methanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
A practical synthesis of C2-symmetric chiral binaphthyl ketone catalyst
Seki, Masahiko; et al, Synthesis, 2000, (12), 1677-1680

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
New method of kinetic resolution of axially chiral biaryl compounds using a sugar template.
Itoh, Toshiyuki; et al, Journal of Organic Chemistry, 1995, 60(16), 4968-9

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride ,  2764676-49-3 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 45 °C
2.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  18 h, 30 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand
Perveen, Saima; et al, Angewandte Chemie, 2022, 61(47),

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: Palladium diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Acetonitrile ;  24 h, 80 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  21 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Practical synthesis of axially chiral dicarboxylates via Pd-catalyzed external-CO-free carbonylation
Konishi, Hideyuki; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(10), 1438-1441

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran
1.2 -
1.3 Solvents: Acetonitrile
1.4 Solvents: Ethanol
2.1 Reagents: Dimethylformamide ,  Thionyl chloride Solvents: Thionyl chloride
2.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
A practical method for optical resolution of 1,1'-binaphthyl-2,2'-dicarboxylic acid via 1-phenylethylamides
Oi, Shuichi; et al, Bulletin of the Chemical Society of Japan, 1989, 62(3), 956-7

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C → rt; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: (-)-1-Cyclohexylethylamine Solvents: Methanol ,  Water ;  65 °C; 1.5 h, 65 °C → 25 °C
Referencia
Chiral Ligands in Hypervalent Iodine Compounds: Synthesis and Structures of Binaphthyl-Based λ3-Iodanes
Zhang, Huaiyuan; et al, Chemistry - A European Journal, 2022, 28(5),

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: Palladium diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Methanol ,  Dimethyl sulfoxide ;  72 h, 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt → reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Process improvement on the preparation of chiral binaphthyl dicarboxylic acid
Yin, Li-hua; et al, Huaxue Shiji, 2012, 34(3), 277-279

Métodos de producción 21

Condiciones de reacción
1.1 -
2.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
New method of kinetic resolution of axially chiral biaryl compounds using a sugar template.
Itoh, Toshiyuki; et al, Journal of Organic Chemistry, 1995, 60(16), 4968-9

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  21 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Practical synthesis of axially chiral dicarboxylates via Pd-catalyzed external-CO-free carbonylation
Konishi, Hideyuki; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(10), 1438-1441

[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)- Raw materials

[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)- Preparation Products

[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)- Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:80703-23-7)[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)-
A938461
Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):164.0/650.0